molecular formula C21H19F3N2O B2868428 N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide CAS No. 866144-10-7

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2868428
CAS No.: 866144-10-7
M. Wt: 372.391
InChI Key: RVNAUBTXKXQWGH-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide is a synthetic small molecule characterized by a benzyl group substituted with a 2,5-dimethylpyrrole ring at the ortho position, linked to a 4-(trifluoromethyl)benzamide moiety. This compound combines a heteroaromatic pyrrole system with a trifluoromethyl-substituted aromatic carboxamide, features often leveraged in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity .

Properties

IUPAC Name

N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O/c1-14-7-8-15(2)26(14)19-6-4-3-5-17(19)13-25-20(27)16-9-11-18(12-10-16)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNAUBTXKXQWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Benzyl Group: The pyrrole ring is then functionalized with a benzyl group through a Friedel-Crafts alkylation reaction.

    Introduction of the Trifluoromethyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyrrole ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antibacterial, antifungal, or anticancer properties.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a modulator of enzyme activity or receptor binding.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s key structural elements include:

  • 2,5-Dimethylpyrrole : A five-membered heterocycle with electron-rich properties, facilitating π-π interactions in target binding.
  • Trifluoromethylbenzamide : The electron-withdrawing trifluoromethyl group enhances polarity and resistance to oxidative metabolism.

Table 1: Structural Comparison with Similar Compounds

Compound Name Core Structure Key Substituents Biological Target (if known) Reference
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide Benzyl-pyrrole + trifluoromethylbenzamide 2,5-Dimethylpyrrole, CF₃ Not specified (structural analogs target GPCRs/ion channels)
HC067047 Pyrrole-3-carboxamide 2-Methyl, 1-(3-morpholinylpropyl), CF₃ TRPV3 antagonist
A-425619 Urea-linked isoquinoline 4-Trifluoromethylbenzyl TRPV1 antagonist
AMG517 Benzothiazole-pyrimidine 4-Trifluoromethylphenyl, pyrimidin-4-yl TRPV1 antagonist
Pharmacological and Physicochemical Properties
  • Metabolic Stability : Pyrrole rings resist oxidative degradation better than triazoles (e.g., compounds 7–9 in ), which undergo tautomerization .
  • Target Selectivity : Unlike HC067047 (TRPV3-specific), the target compound’s benzyl-pyrrole system may favor interactions with aromatic-rich GPCR binding pockets .
Precedents in Drug Discovery
  • TRPV Antagonists : AMG517 and HC067047 demonstrate that trifluoromethylbenzamide motifs are critical for blocking ion channels . The target compound’s structure suggests similar applicability but requires empirical validation.
  • GPCR Modulators : A-425619’s urea linkage contrasts with the target’s carboxamide, highlighting how electronic effects (e.g., CF₃ vs. NH) alter target engagement .
Challenges and Innovations
  • Synthetic Complexity : Attaching the 2,5-dimethylpyrrole to benzyl requires precise ortho-substitution, unlike the para-substituted analogs in .
  • Tautomerism : Unlike triazole-thione equilibria (compounds 7–9), the target compound’s pyrrole system avoids tautomeric instability, simplifying formulation .

Biological Activity

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole moiety and a trifluoromethyl group. The general formula can be represented as follows:

C16H16F3N2O\text{C}_{16}\text{H}_{16}\text{F}_3\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to:

  • Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for cell proliferation and survival, potentially affecting cancer cell growth.
  • Modulate Signaling Pathways : By influencing pathways such as mTORC1, it can alter cell growth and metabolism, leading to changes in ATP production and glucose uptake rates .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been observed to suppress the growth of various cancer cell lines while enhancing the production of monoclonal antibodies (mAbs) in cell cultures. Specifically:

  • Cell Growth Suppression : In vitro studies demonstrated that the compound significantly reduced cell viability in cancerous cells while increasing intracellular ATP levels, indicating enhanced metabolic activity under stress conditions .
  • Monoclonal Antibody Production : The compound was found to improve mAb yield by maintaining cell viability longer than control conditions, suggesting its utility in biopharmaceutical production .

Summary of Research Findings

Study FocusFindings
Cell Growth Inhibition Suppressed growth in various cancer cell lines; increased ATP levels during treatment .
Monoclonal Antibody Production Enhanced yield by 1.5-fold compared to controls; improved cell-specific productivity .
Mechanistic Insights Involved modulation of mTORC1 signaling pathways; affected glucose uptake rates .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the 2,5-dimethylpyrrole moiety is crucial for the biological activity of the compound. Variations in this structure lead to significant differences in potency and efficacy against target cells. The most effective derivatives maintain the pyrrole structure while varying substituents on the benzene rings.

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